4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
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Description
4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.315. The purity is usually 95%.
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Scientific Research Applications
Direct Cyanation Methods
One research area involves the development of direct cyanation methods for heteroarenes, such as indoles and benzofurans, using N,N-dimethylformamide (DMF) as both the solvent and reagent. This process offers an alternative route for preparing aryl nitriles, highlighting the versatility of cyano groups in synthetic chemistry (Ding & Jiao, 2011).
Synthesis of Solvatochromic Fluorophores
Research into solvatochromic fluorophores based on D-pi-A molecular systems involves the synthesis of compounds that exhibit changes in their optical properties in response to solvent polarity. This includes studies on the synthesis of styryl dyes with furan rings and cyano groups, which demonstrate positive solvatochromism effects and potential applications as molecular sensors (Son et al., 2010).
Hydrogenation Catalysts
Another significant area of research involves the use of palladium on carbon nitride as a catalyst for the hydrogenation of aromatic compounds to produce intermediates like cyclohexanone under mild conditions. This showcases the role of catalysis in the efficient and selective transformation of functional groups, such as the conversion of phenols to valuable chemical intermediates (Wang et al., 2011).
Benzofuran Derivatives Synthesis
The synthesis of benzofuran derivatives from natural precursors like visnagin and khellin involves complex reactions leading to various biologically active compounds. These pathways illustrate the utility of furan and benzofuran scaffolds in medicinal chemistry and drug discovery (Keshk, 2004).
Novel Cycloimidazole Nucleosides
Research on the synthesis of novel cycloimidazole nucleosides through reactions of amines with specific precursors demonstrates the intricate chemistry involved in creating nucleoside analogues, which are of interest for their potential biological activities (Okutsu & Yamazaki, 1976).
Properties
IUPAC Name |
4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-7-14(11(2)21-10)15(19)9-18-16(20)13-5-3-12(8-17)4-6-13/h3-7,15,19H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYWGZKLSOOKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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